Gallium

Vue d'ensemble

Description

Gallium is a chemical element with the symbol Ga and atomic number 31. It is a soft, silvery-white metal that is liquid at room temperature. It is widely used in scientific research and has a range of applications in industry and medicine.

Applications De Recherche Scientifique

Modification des matériaux et développement de nouveaux dispositifs

La recherche sur les métaux liquides à base de gallium a ouvert des possibilités de modification des matériaux et de création de nouveaux dispositifs électroniques aux propriétés uniques.

Chacune de ces applications démontre les rôles divers que le this compound joue dans différents domaines de la recherche scientifique .

Mécanisme D'action

Target of Action

Gallium, a group IIIA metal, is known to interact with various biological targets. It is particularly known for its ability to disrupt bacterial iron metabolism . This compound can substitute for iron when taken up by bacteria , thereby interfering with the activity of iron-dependent bacterial enzymes . In addition, this compound has been found to concentrate in certain viable primary and metastatic tumors and focal sites of inflammation .

Mode of Action

This compound’s mode of action is largely attributed to its ability to mimic iron, an essential nutrient in almost all organisms . By substituting for iron, this compound can inhibit key iron-dependent bacterial enzymes, thereby disrupting bacterial iron metabolism . Furthermore, this compound can increase bacterial sensitivity to oxidants . In the field of cancer therapeutics, this compound compounds have shown potential in disrupting the proliferation of cancer cells .

Biochemical Pathways

This compound’s interaction with iron-dependent enzymes can affect various biochemical pathways. For instance, this compound can inhibit the activity of ribonucleotide reductase, an enzyme that promotes tumor growth . This compound is also known to disrupt the antioxidant glutathione (GSH) system , potentially leading to increased oxidative stress in targeted cells.

Pharmacokinetics

The pharmacokinetics of this compound compounds can vary depending on the specific compound and route of administration. For instance, this compound nitrate, used in clinical medicine, has been reported to concentrate in certain tissues following intravenous injection . The highest tissue concentration of this compound Ga-67, other than tumors and sites of infection, is the renal cortex . After the first day, the maximum concentration shifts to bone and lymph nodes and after the first week, to liver and spleen .

Result of Action

The result of this compound’s action can be seen in its antimicrobial and potential anticancer effects. This compound can inhibit the growth of certain bacteria, such as Pseudomonas aeruginosa . Furthermore, this compound compounds have shown potential in disrupting the proliferation of cancer cells . This compound’s ability to disrupt bacterial iron metabolism and inhibit iron-dependent enzymes can lead to the death of targeted cells .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the availability and concentration of this compound in the environment can affect its efficacy. China, a significant consumer and producer of this compound, has applied export controls on this compound, which could potentially influence its global availability and use . Furthermore, the efficiency of this compound recovery from various sources can also impact its action environment .

Safety and Hazards

Orientations Futures

Analyse Biochimique

Biochemical Properties

Gallium can exert its effects by interfering with the metabolism of iron . Iron plays a crucial role in heme-containing proteins such as hemoglobin, myoglobin, and cytochrome P450. It also plays a necessary role in iron-sulfur (Fe-S) cluster-containing proteins, which are pervasive in nature, catalyzing a wide array of biochemical reactions . This compound can inhibit the activity of these iron-dependent enzymes, thereby disrupting various biochemical processes .

Cellular Effects

This compound has shown to have significant effects on various types of cells. For instance, this compound can inhibit the growth of Pseudomonas aeruginosa, a common pathogen, in human monocyte-derived macrophages . It has also been found to promote apoptosis in cancer cells by activating caspase activity and modulating cyclin to inhibit the cell cycle .

Molecular Mechanism

This compound’s mechanism of action is multi-targeted and complex. It is known to inhibit iron-containing enzymes in bacteria, increasing their sensitivity to oxidants . This compound can also disrupt bacterial iron metabolism, acting as a multi-target antibacterial agent . In cancer cells, this compound can induce apoptosis by interfering with the metabolism of iron, disrupting the function of iron-dependent proteins, and promoting the activation of caspase enzymes .

Temporal Effects in Laboratory Settings

This compound’s effects can change over time in laboratory settings. For instance, encapsulating this compound in folate- or mannose-conjugated block copolymers can provide sustained this compound release for up to 15 days, significantly inhibiting the growth of Mycobacterium tuberculosis in human monocyte-derived macrophages .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. For example, a single dose of this compound tartrate at 30–45 mg Ga/kg intramuscularly or 15 mg Ga/kg intravenously was found to eliminate experimental syphilis in rabbits .

Metabolic Pathways

This compound can interfere with several metabolic pathways due to its ability to mimic iron. For instance, it can disrupt the function of iron-sulfur (Fe-S) cluster-containing proteins, which are involved in a wide array of biochemical reactions .

Transport and Distribution

This compound can be transported and distributed within cells and tissues. In rice seedlings exposed to this compound, the roots were found to be the dominant site for this compound accumulation . This suggests that this compound can be transported across cell membranes and distributed within different tissues.

Subcellular Localization

This compound nanoparticles have been found to co-localize with phagosomes in macrophages, suggesting that this compound may be localized within specific subcellular compartments .

Propriétés

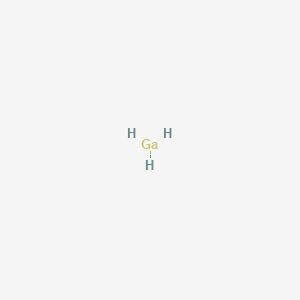

IUPAC Name |

gallane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ga.3H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHMDYZQXPPOZDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[GaH3] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

GaH3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8064696 | |

| Record name | Gallium trihydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8064696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

72.747 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Gallium | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001478 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

13572-93-5, 7440-55-3 | |

| Record name | Gallium hydride (GaH3) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13572-93-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gallium trihydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8064696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Gallium | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001478 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.